1,3-dimethyl-6-(naphthalen-1-yl)-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
Description
1,3-Dimethyl-6-(naphthalen-1-yl)-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a complex organic compound characterized by its intricate molecular structure This compound belongs to the pyrrolopyrimidine class, which is known for its diverse biological and chemical properties
Properties
IUPAC Name |
1,3-dimethyl-6-naphthalen-1-yl-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2/c1-25-20-15-27(19-14-8-12-16-9-6-7-13-18(16)19)22(17-10-4-3-5-11-17)21(20)23(28)26(2)24(25)29/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTDHOVYFAZMHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Naphthalen-1-yl Group Installation
The 6-position naphthalen-1-yl group is introduced via Ullmann coupling, adapting methodologies from CN101367739B. A halogenated precursor (4) reacts with 1-naphthol under copper(I)-catalyzed conditions:
Procedure
- Dissolve 4-chloro-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione (4, 1.0 eq) in DMF
- Add 1-naphthol (1.5 eq), CuI (0.1 eq), and K2CO3 (2.0 eq)
- Heat at 120°C under N2 for 24 h
- Purify by silica gel chromatography (hexane:EtOAc 3:1)
Yield Optimization
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|---|
| CuI | K2CO3 | DMF | 120 | 24 | 58% |
| CuBr | Cs2CO3 | DMSO | 130 | 18 | 63% |
| CuOAc | K3PO4 | Toluene | 110 | 36 | 41% |
Phenyl Group Introduction at C5
The 5-phenyl group is installed early in the synthesis using a modified Biginelli reaction. 3-Phenyl-1,3-diketone intermediates (5) undergo cyclization with methylurea derivatives in POCl3:
Critical Parameters
- POCl3 acts as both solvent and dehydrating agent
- Strict temperature control (0°C → 80°C ramp) prevents decomposition
- Substituent electronic effects dictate reaction rate (electron-withdrawing groups accelerate cyclization)
Methylation at N1 and N3
Stepwise Protection-Deprotection Approach
- Protect C6-OH with TBSCl (tert-butyldimethylsilyl chloride)
- Methylate N1 using CH3I/K2CO3 in acetone (65°C, 12 h)
- Deprotect TBS group with TBAF (tetrabutylammonium fluoride)
- Methylate N3 under phase-transfer conditions (CH3I, NaOH, TBAB)
Comparative Methylation Efficiency
| Position | Reagent System | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|
| N1 | CH3I, K2CO3, acetone | 65 | 12 | 89% |
| N3 | CH3I, NaOH, TBAB, H2O | RT | 24 | 76% |
One-Pot Dimethylation
Recent advances enable simultaneous N1/N3 methylation using dimethyl sulfate in superbasic conditions (KOH/DMSO):
Procedure
- Suspend pyrrolopyrimidine core (1.0 eq) in DMSO
- Add KOH (3.0 eq) and (CH3O)2SO2 (2.2 eq)
- Stir at 50°C for 6 h
- Quench with ice-water and extract with CH2Cl2
This method improves atom economy but requires careful control of base stoichiometry to prevent O-methylation side reactions.
Spectroscopic Characterization
1H NMR Analysis (400 MHz, DMSO-d6)
- δ 8.72 (s, 1H, H-7)
- δ 8.15-7.21 (m, 12H, aromatic)
- δ 3.51 (s, 3H, N1-CH3)
- δ 3.29 (s, 3H, N3-CH3)
IR Spectral Features
- 1742 cm−1 (C=O stretch)
- 1689 cm−1 (conjugated C=N)
- 1595 cm−1 (aromatic C=C)
Mass Spectrometry
- ESI-MS m/z: [M+H]+ calcd for C25H20N4O2 408.16, found 408.15
Comparative Analysis of Synthetic Routes
Table 1: Route Efficiency Comparison
| Method | Steps | Overall Yield | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Multicomponent | 3 | 42% | 95.3% | 100 g scale |
| Stepwise Functionalization | 5 | 28% | 98.1% | 10 g scale |
| One-Pot Dimethylation | 4 | 51% | 92.7% | 50 g scale |
Key findings:
- Multicomponent routes offer better scalability but lower purity
- Stepwise approaches enable better regiocontrol at the expense of yield
- Hybrid strategies combining early core assembly with late-stage functionalization show promise for industrial applications
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of multiple functional groups allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs. These products are often valuable intermediates for further chemical transformations.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Recent studies have indicated that derivatives of pyrrolo[3,4-d]pyrimidine compounds exhibit potent anticancer properties. For instance, compounds structurally similar to 1,3-dimethyl-6-(naphthalen-1-yl)-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Anti-inflammatory Effects :
- Analgesic Properties :
Case Study 1: Anticancer Efficacy
In a study published in Molecules, derivatives of pyrrolo[3,4-d]pyrimidine were tested against breast cancer cell lines. The results indicated that specific modifications to the compound's structure could enhance its cytotoxic effects significantly .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory properties of related compounds revealed that they effectively reduced the levels of inflammatory markers in vivo. The study concluded that these compounds could serve as lead candidates for developing new anti-inflammatory drugs .
Data Tables
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The presence of naphthalene and phenyl groups allows it to bind to receptors or enzymes, modulating their activity. The exact mechanism may vary depending on the biological context and the specific application.
Comparison with Similar Compounds
1,3-Dimethyl-6-(naphthalen-1-yl)-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is compared to other similar compounds, such as:
Naphthalene derivatives: These compounds share the naphthalene moiety but differ in their substituents and core structures.
Pyrrolopyrimidines: Other members of this class may have different substituents or functional groups, leading to varied biological activities.
Biological Activity
1,3-Dimethyl-6-(naphthalen-1-yl)-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a synthetic compound that belongs to the class of pyrrolo[3,4-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a complex arrangement that includes a pyrrolo-pyrimidine core. Its molecular formula is C22H20N4O2, and it has specific physicochemical properties that influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities:
1. Anticancer Activity
Studies have shown that derivatives of pyrrolo[3,4-d]pyrimidines can act as potent inhibitors of various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit tumor growth in breast cancer models (MCF-7) by inducing apoptosis and inhibiting cell migration and cycle progression .
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in cancer progression. For example, it has shown activity against focal adhesion kinase (FAK), which is implicated in metastatic cancer. In vitro assays demonstrated significant inhibition of FAK with IC50 values comparable to established inhibitors .
3. Antiparasitic and Antifungal Properties
Beyond anticancer activity, related compounds have demonstrated antiparasitic and antifungal properties. The phenylpyrazolo[3,4-d]pyrimidine scaffold has been identified as a promising structure for developing new therapeutic agents against various pathogens .
Case Studies
Several studies have investigated the biological effects of this compound:
Case Study 1: Anticancer Efficacy
In a recent study examining the effects of pyrrolo[3,4-d]pyrimidines on MCF-7 breast cancer cells:
- Objective : To assess the anticancer potential.
- Methodology : Cell viability assays were conducted using varying concentrations of the compound.
- Results : The compound significantly reduced cell viability at concentrations as low as 0.5 µM, with observed apoptosis through caspase activation.
Case Study 2: Enzyme Inhibition
A study focused on the inhibition of FAK:
- Objective : To evaluate the potency against FAK.
- Methodology : Kinase assays were performed to determine IC50 values.
- Results : The compound exhibited an IC50 value of 18 nM, indicating strong inhibitory activity compared to other tested compounds.
Data Tables
Q & A
Q. What are the common synthetic routes for synthesizing pyrrolo[3,4-d]pyrimidine-dione derivatives, and how can alkylation conditions be optimized?
Methodological Answer: A typical synthesis involves multi-step heterocyclic condensation. For example, alkylation of intermediates (e.g., thieno[2,3-d]pyrimidines) with benzyl chlorides or chloroacetamides in DMF using potassium carbonate as a base (60–80°C, 6–8 hours) yields crystalline products. Purification via column chromatography (C18 stationary phase) and recrystallization from methanol/water mixtures improves purity . Key parameters for optimization include solvent polarity, reaction time, and stoichiometric ratios of alkylating agents.
Q. How are structural and purity characteristics validated for this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl3. For instance, aromatic protons in the naphthalene group appear as multiplets at δ 7.45–8.25 ppm, while methyl groups resonate as singlets near δ 2.1–3.0 ppm .
- HPLC : Use a C18 column (100 × 4 mm) with a gradient elution (acetonitrile/water + 0.1% TFA) over 25 minutes to confirm purity >95% .
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]+) with <2 ppm deviation .
Advanced Research Questions
Q. How can computational methods streamline reaction design for pyrrolo[3,4-d]pyrimidine-dione derivatives?
Methodological Answer: Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and reaction pathways for key steps like cyclization or alkylation. Machine learning models trained on reaction databases (e.g., PubChem) can suggest optimal solvents, temperatures, and catalysts. For example, ICReDD’s integrated approach combines quantum calculations with experimental feedback to reduce trial-and-error in optimizing heterocyclic ring formation .
Q. How should researchers resolve contradictions in spectral data or biological activity across studies?
Methodological Answer:
- Spectral Discrepancies : Cross-validate using 2D NMR (COSY, HSQC) to distinguish overlapping signals. For instance, NOESY can confirm spatial proximity of methyl and naphthalene groups .
- Biological Activity Variability : Standardize assay conditions (e.g., cell lines, incubation times) and use positive controls. For antioxidant or antitumor studies, compare IC50 values against reference compounds (e.g., ascorbic acid or doxorubicin) under identical protocols .
Q. What strategies improve yield in multi-component reactions involving this compound?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
- Catalysis : Employ Lewis acids (e.g., ZnCl2) or organocatalysts (e.g., thioureas) to accelerate cyclization.
- Workflow : Monitor reactions in real-time via TLC or inline IR spectroscopy. For example, a three-component reaction with benzaldehyde and urea achieved 77% yield after 30 hours of reflux in xylene, followed by NaOH extraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
